3-Chloro-2,2-dimethylpropanal

Description

BenchChem offers high-quality 3-Chloro-2,2-dimethylpropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,2-dimethylpropanal including the price, delivery time, and more detailed information at info@benchchem.com.

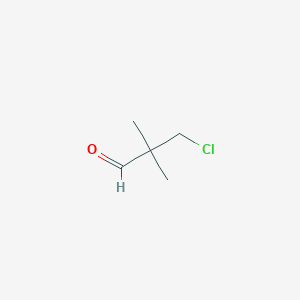

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSRYBRMKMEYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456042 | |

| Record name | 3-chloro-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13401-57-5 | |

| Record name | 3-chloro-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,2-dimethylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,2-dimethylpropanal: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,2-dimethylpropanal, a halogenated aliphatic aldehyde, represents a versatile chemical entity with significant potential in organic synthesis and as a building block in the development of novel therapeutic agents. Its unique structural features—a sterically hindered neopentyl backbone coupled with a reactive aldehyde functionality and a primary chloride—confer a distinct reactivity profile that is of considerable interest to medicinal chemists and process development scientists. This guide provides a comprehensive overview of the known physical properties, synthetic routes, chemical reactivity, and potential applications of 3-Chloro-2,2-dimethylpropanal, with a particular focus on its relevance in the field of drug discovery and development.

Physicochemical Properties of 3-Chloro-2,2-dimethylpropanal

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-2,2-dimethylpropanal | [1] |

| CAS Number | 13401-57-5 | [1] |

| Molecular Formula | C₅H₉ClO | [1] |

| Molecular Weight | 120.58 g/mol | [1] |

| Boiling Point | 80 °C at 15 Torr | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available. Expected to be soluble in common organic solvents and have limited solubility in water. |

Synthesis of 3-Chloro-2,2-dimethylpropanal

The primary and most efficient route for the synthesis of 3-Chloro-2,2-dimethylpropanal is through the selective oxidation of its corresponding primary alcohol, 3-Chloro-2,2-dimethyl-1-propanol.[2] This transformation is a cornerstone of synthetic organic chemistry, and several reagents can be employed to achieve this conversion while minimizing over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of 3-Chloro-2,2-dimethyl-1-propanol

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes.[3]

Materials:

-

3-Chloro-2,2-dimethyl-1-propanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend PCC in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Dissolve 3-Chloro-2,2-dimethyl-1-propanol in anhydrous DCM in a separate flask.

-

Slowly add the solution of the alcohol to the PCC suspension at room temperature. The reaction is typically exothermic.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude 3-Chloro-2,2-dimethylpropanal can be further purified by distillation under reduced pressure.

Caption: Synthesis of 3-Chloro-2,2-dimethylpropanal.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Chloro-2,2-dimethylpropanal is dominated by the electrophilic nature of the aldehyde carbonyl group and the presence of a primary alkyl chloride.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.[4]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. This is the fundamental mechanism for reactions such as cyanohydrin formation, acetal formation, and Grignard reactions.[5]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chloro-2,2-dimethylpropanoic acid, using a range of oxidizing agents.

-

Reduction: Reduction of the aldehyde group yields the parent alcohol, 3-Chloro-2,2-dimethyl-1-propanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: This powerful reaction involves the condensation of the aldehyde with an amine to form an imine, which is then reduced in situ to afford a new amine. This is a widely used method in drug discovery for the synthesis of compound libraries.[6]

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a route to carbon-carbon double bond formation.[5]

Caption: Key reactions of the aldehyde group.

Reactions of the Alkyl Chloride

The primary chloride in 3-Chloro-2,2-dimethylpropanal can participate in nucleophilic substitution reactions. However, the neopentyl-like structure, with its bulky quaternary carbon adjacent to the methylene chloride, introduces significant steric hindrance. This sterically hindered environment generally disfavors Sₙ2 reactions. Sₙ1 reactions are also unlikely due to the instability of the primary carbocation that would be formed.

Applications in Drug Discovery and Development

Functionalized aldehydes are crucial building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4] The aldehyde group serves as a versatile anchor for the introduction of various pharmacophores and for the construction of diverse molecular scaffolds.

-

Scaffold for Combinatorial Chemistry: The reactivity of the aldehyde group makes 3-Chloro-2,2-dimethylpropanal an attractive starting material for the generation of compound libraries.[7] Techniques such as reductive amination can be employed to rapidly synthesize a wide range of derivatives for high-throughput screening.

-

Introduction of Sterically Demanding Groups: The neopentyl motif can be a desirable feature in drug candidates, as it can impart metabolic stability and influence binding selectivity.

-

Probing Protein-Ligand Interactions: Aldehydes can form reversible covalent bonds with nucleophilic residues in proteins, such as lysine. This property is increasingly being exploited in the design of covalent inhibitors and chemical probes to study biological systems.[8]

-

Synthesis of Heterocyclic Compounds: Aldehydes are key precursors in many cyclization reactions for the synthesis of various heterocyclic ring systems, which are prevalent in a large number of marketed drugs.

Safety and Handling

3-Chloro-2,2-dimethylpropanal is classified as a combustible liquid and is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

3-Chloro-2,2-dimethylpropanal is a valuable, bifunctional organic molecule with significant potential for applications in synthetic chemistry, particularly in the realm of drug discovery. Its distinct combination of a sterically hindered alkyl chloride and a reactive aldehyde group offers a unique platform for the synthesis of novel and complex molecular architectures. While some of its physical properties are yet to be fully characterized, its synthetic accessibility and versatile reactivity ensure its continued relevance as a building block for the development of new chemical entities with therapeutic potential.

References

-

ChemBK. 3-CHLORO-2,2-DIMETHYL-1-PROPANOL. [Link]

-

Stenutz. 3-chloro-2,2-dimethyl-1-propanol. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link]

-

ChemRxiv. Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. [Link]

-

PubChem. 3-Chloro-2,2-dimethylpropanal. [Link]

-

ACS Publications. Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. [Link]

-

ACS Omega. Aldehyde-Functionalized Magnetic Particles to Capture Off-Target Chemotherapeutic Agents. [Link]

-

Chemsrc. 3-Chloro-2,2-dimethyl-1-propanol | CAS#:13401-56-4. [Link]

-

Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

PubMed. Efficient synthesis of an aldehyde functionalized hyaluronic acid and its application in the preparation of hyaluronan-lipid conjugates. [Link]

-

ATB. 3-Chloro-2,2-dimethyl-1-propanol | C5H11ClO | MD Topology | NMR | X-Ray. [Link]

-

SpectraBase. 3-Chloro-2,2-dimethylpropionic acid - Optional[1H NMR] - Spectrum. [Link]

-

NIST. 3-Chloro-2,2-dimethyl-1-propanol. [Link]

-

Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]

-

Chemguide. oxidation of alcohols. [Link]

-

Britannica. Aldehyde - Oxidation, Reduction, Reactions. [Link]

Sources

- 1. 3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2,2-dimethyl-1-propanol | 13401-56-4 [chemicalbook.com]

- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 6. Efficient synthesis of an aldehyde functionalized hyaluronic acid and its application in the preparation of hyaluronan-lipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

3-Chloro-2,2-dimethylpropanal chemical structure and bonding

An In-Depth Technical Guide to the Structure and Bonding of 3-Chloro-2,2-dimethylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,2-dimethylpropanal, a halogenated aliphatic aldehyde, presents a unique intersection of electronic effects and profound steric hindrance. Its structure, featuring a quaternary carbon alpha to the carbonyl group, creates a neopentyl-like framework that dictates its chemical behavior and spectroscopic signature. This guide provides a detailed analysis of the molecule's structure, bonding, spectroscopic characteristics, and the resulting implications for its reactivity. By examining the interplay of its functional groups, we offer insights into its utility as a synthetic intermediate and the challenges associated with its manipulation.

Molecular Architecture and Bonding Analysis

3-Chloro-2,2-dimethylpropanal (Molecular Formula: C₅H₉ClO, Molecular Weight: 120.58 g/mol ) is a structurally intriguing molecule.[1] Its systematic name reveals its core components: a three-carbon propanal chain with two methyl groups at the C2 position and a chlorine atom at the C3 position.[1] This substitution pattern results in a quaternary carbon at the alpha position (C2), a defining feature of its architecture.

Atomic Connectivity and Hybridization

The molecule's backbone consists of a carbonyl group (C1), a quaternary sp³ hybridized carbon (C2), and a chloromethyl group (C3).

-

C1 (Carbonyl Carbon): This carbon is sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°. It forms a strong sigma (σ) bond and a pi (π) bond with the sp² hybridized oxygen atom. The remaining two σ bonds connect to a hydrogen atom and the C2 carbon.

-

O (Carbonyl Oxygen): The oxygen atom is sp² hybridized, with two lone pairs of electrons residing in the remaining sp² orbitals. The C=O double bond is highly polarized towards the electronegative oxygen, rendering the C1 carbon electrophilic.

-

C2 (Quaternary Carbon): This sp³ hybridized carbon is central to the molecule's steric profile. It is bonded to four other atoms (C1, C3, and two methyl carbons) in a tetrahedral geometry with bond angles approaching the ideal 109.5°.

-

C3 (Chloromethyl Carbon): This is a primary, sp³ hybridized carbon bonded to two hydrogen atoms, the C2 carbon, and the chlorine atom. The strong inductive effect of the chlorine atom withdraws electron density from this carbon.

-

Cl (Chlorine): The chlorine atom is connected via a C-Cl σ bond, which is polarized towards the chlorine, further contributing to the molecule's overall electronic profile.

Below is a diagram illustrating the chemical structure of 3-chloro-2,2-dimethylpropanal.

Caption: Chemical structure of 3-chloro-2,2-dimethylpropanal.

Bond Parameters and Molecular Geometry

| Bond Type | Hybridization | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=O | sp² - sp² | ~ 1.21 | - |

| C-C (C1-C2) | sp² - sp³ | ~ 1.51 | O=C-C ≈ 124° |

| C-C (C2-C3) | sp³ - sp³ | ~ 1.54 | C1-C2-C3 ≈ 109.5° |

| C-H (aldehyde) | sp² - s | ~ 1.10 | O=C-H ≈ 121° |

| C-H (methyl) | sp³ - s | ~ 1.09 | H-C-H ≈ 109.5° |

| C-Cl | sp³ - p | ~ 1.78 | C2-C3-Cl ≈ 109.5° |

Spectroscopic Characterization (Predicted)

No complete, formally published experimental spectra for 3-chloro-2,2-dimethylpropanal were identified. However, based on its structure and analysis of closely related compounds such as 3-chloro-2,2-dimethyl-1-propanol and neopentyl chloride, a highly accurate, predicted spectroscopic profile can be established.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to be remarkably simple due to the molecule's symmetry. Three distinct signals are expected.

-

A singlet with an integration of 6H, corresponding to the two chemically equivalent methyl groups on C2.

-

A singlet with an integration of 2H, for the two protons on the chloromethyl group (C3).

-

A singlet with an integration of 1H, representing the aldehyde proton. This signal will be the most downfield due to the deshielding effect of the carbonyl group. The absence of an adjacent proton means it will not be split.

-

-

¹³C NMR: The ¹³C NMR spectrum is predicted to show four distinct signals, one for each unique carbon environment.

-

The highly deshielded carbonyl carbon (C1).

-

The quaternary carbon (C2).

-

The chloromethyl carbon (C3), shifted downfield by the attached chlorine.

-

A single signal for the two equivalent methyl carbons.

-

| Predicted Spectroscopic Data for 3-Chloro-2,2-dimethylpropanal | |

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Aldehyde H (-CHO) | ~ 9.5 (singlet, 1H) |

| Chloromethyl H (-CH₂Cl) | ~ 3.6 (singlet, 2H) |

| Methyl H (-C(CH₃ )₂) | ~ 1.2 (singlet, 6H) |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carbonyl C (-C HO) | ~ 200-205 |

| Chloromethyl C (-C H₂Cl) | ~ 50-55 |

| Quaternary C (-C (CH₃)₂) | ~ 45-50 |

| Methyl C (-C H₃) | ~ 20-25 |

| Infrared (IR) Spectroscopy | Predicted Absorption (cm⁻¹) |

| C-H stretch (aldehyde) | ~ 2820, 2720 (distinctive pair) |

| C=O stretch (aldehyde) | ~ 1725-1740 (very strong, sharp) |

| C-H stretch (aliphatic) | ~ 2970-2870 |

| C-Cl stretch | ~ 700-800 |

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 120 (for ³⁵Cl) and 122 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Common fragmentation pathways would likely involve the loss of chlorine (M-35/37) and cleavage alpha to the carbonyl group, leading to the loss of the formyl radical (-CHO, M-29) or the neopentyl-like fragment.

Reactivity and Chemical Properties: A Study in Steric and Electronic Effects

The chemical behavior of 3-chloro-2,2-dimethylpropanal is governed by a fascinating interplay between the electrophilic aldehyde, the inductively withdrawing chlorine, and the sterically demanding 2,2-dimethyl substitution.

The Dominance of Steric Hindrance

The most critical factor influencing its reactivity is the steric bulk created by the gem-dimethyl group at the α-position.[4] This arrangement is analogous to a neopentyl group, which is notorious for inhibiting reactions that require backside nucleophilic attack (Sₙ2 mechanism).[2][5][6]

-

Reactions at C3: Any attempt at direct Sₙ2 displacement of the chlorine atom at C3 by a nucleophile will be extremely slow. The bulky methyl groups effectively shield the backside of the C-Cl bond, preventing the required trajectory for nucleophilic attack.

-

Reactions at the Carbonyl: While the carbonyl carbon remains an electrophilic site, its accessibility is also reduced. Large or bulky nucleophiles will face significant steric repulsion from the flanking methyl groups, potentially slowing reaction rates compared to less hindered aldehydes.

The workflow below illustrates the challenge a nucleophile faces when approaching the molecule for either an Sₙ2 reaction at C3 or addition to the carbonyl at C1.

Caption: Logical workflow of nucleophilic attack, highlighting steric hindrance.

Electronic Effects and Characteristic Reactions

Despite steric limitations, the inherent reactivity of the functional groups remains.

-

Electrophilicity: The aldehyde group is highly reactive towards strong, unhindered nucleophiles like hydride reagents (e.g., NaBH₄) to form the corresponding alcohol, 3-chloro-2,2-dimethyl-1-propanol. Oxidation with strong agents like potassium permanganate can yield 3-chloro-2,2-dimethylpropanoic acid.[4]

-

Absence of α-Hydrogens: A key feature is the lack of protons on the α-carbon (C2). This prevents the molecule from undergoing typical aldehyde reactions that require enolization, such as aldol condensations and α-halogenation under standard conditions.

-

Trimerization: One reported reaction for the related alcohol involves oxidation to 3-chloro-2,2-dimethylpropanal, which is stated to spontaneously trimerize to form a substituted s-trioxane. This is a known acid-catalyzed cyclization reaction for aldehydes, particularly those that cannot easily undergo other reactions like aldol condensation.

Synthesis and Application

3-Chloro-2,2-dimethylpropanal is primarily a research chemical and a synthetic intermediate.[4] Its synthesis can be achieved through controlled oxidation of the corresponding primary alcohol, 3-chloro-2,2-dimethyl-1-propanol. General methods for producing α-chloro aldehydes, such as the direct conversion from alcohols using reagents like trichloroisocyanuric acid (TCCA), are also applicable.[7]

Its utility in drug development and materials science lies in its densely functionalized and sterically defined structure. It can serve as a building block for introducing the unique chloroneopentyl moiety into larger, more complex molecules.

Conclusion

3-Chloro-2,2-dimethylpropanal is a molecule defined by its structural constraints. The quaternary α-carbon establishes a sterically crowded environment that profoundly limits certain reaction pathways, particularly Sₙ2 substitutions, while channeling its reactivity through its aldehyde functional group. Its lack of α-protons further refines its chemical behavior, preventing enolization-based reactions. Understanding the delicate balance between the electronic nature of its C=O and C-Cl bonds and the overwhelming influence of its steric profile is crucial for any scientist aiming to utilize this unique chemical building block in advanced organic synthesis.

References

- Benchchem. Understanding Steric Hindrance Effects in Neopentane: A Technical Guide. Benchchem.

- Benchchem. 3-Chloro-2,2-dimethylpropanal | 13401-57-5. Benchchem.

- ChemicalBook. 3-Chloro-2,2-dimethyl-1-propanol | 13401-56-4. ChemicalBook.

- CymitQuimica. CAS 13401-57-5: Propanal, 3-chloro-2,2-dimethyl-. CymitQuimica.

- PubChem. 3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235. PubChem.

- ChemicalBook. 3-Chloro-2,2-dimethyl-1-propanol(13401-56-4) 1H NMR. ChemicalBook.

- PubMed Central (PMC). A real space picture of the role of steric effects in SN2 reactions. PubMed Central (PMC).

- PubChem. 1-Chloro-2,2-dimethylpropane | C5H11Cl | CID 12956. PubChem.

- ACS Publications. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones | Organic Letters. ACS Publications.

Sources

- 1. 3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2,2-dimethyl-1-propanol(13401-56-4) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Chloro-2,2-dimethylpropane | C5H11Cl | CID 12956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CAS 13401-57-5: Propanal, 3-chloro-2,2-dimethyl- [cymitquimica.com]

- 6. 3-CHLORO-2,2-DIMETHYLPROPIONIC ACID(13511-38-1) 1H NMR [m.chemicalbook.com]

- 7. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Chloro-2,2-dimethylpropanal CAS 13401-57-5 properties

An In-Depth Technical Guide to 3-Chloro-2,2-dimethylpropanal (CAS 13401-57-5)

This guide provides a comprehensive technical overview of 3-Chloro-2,2-dimethylpropanal, a unique bifunctional organic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core properties, reactivity, synthesis, and handling considerations, moving beyond simple data recitation to explain the chemical principles that govern its behavior.

Core Molecular Profile and Significance

3-Chloro-2,2-dimethylpropanal, with the CAS number 13401-57-5, is a halogenated aldehyde. Its structure is distinguished by a quaternary carbon atom at the α-position to the carbonyl group, a feature that imparts significant steric hindrance and dictates its chemical reactivity.[1] This gem-dimethyl group sterically shields the electrophilic carbonyl carbon, influencing its interaction with nucleophiles and other reagents.[2] The presence of both a reactive aldehyde and a primary alkyl chloride functionality makes it a valuable, albeit challenging, building block in synthetic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and identifying properties of 3-Chloro-2,2-dimethylpropanal is presented below.

| Property | Value | Source |

| CAS Number | 13401-57-5 | [3] |

| Molecular Formula | C₅H₉ClO | [1][3] |

| Molecular Weight | 120.58 g/mol | [1][3] |

| IUPAC Name | 3-chloro-2,2-dimethylpropanal | [3] |

| Synonyms | 3-chloro-2,2-dimethylpropionaldehyde | [4] |

| Appearance | Colorless liquid with a distinctive aldehyde odor | [2] |

| Solubility | Soluble in organic solvents | [2] |

Chemical Reactivity and Transformations

The chemistry of 3-Chloro-2,2-dimethylpropanal is dominated by the interplay between its sterically hindered aldehyde group and the primary alkyl chloride.

The Challenge of Steric Hindrance

The quaternary carbon adjacent to the carbonyl group is a defining structural motif.[1] This gem-dimethyl arrangement creates substantial steric bulk, which can moderate the reactivity of the aldehyde.[1][2] For synthetic chemists, this presents both a challenge and an opportunity. While reactions may require more forcing conditions compared to unhindered aldehydes, the steric shield can also lead to unique selectivity or prevent undesired side reactions.

Key Synthetic Transformations

The aldehyde moiety can undergo several fundamental transformations, including reduction, oxidation, and a notable propensity for trimerization.[1]

Caption: Key chemical transformations of 3-Chloro-2,2-dimethylpropanal.

-

Reduction to Primary Alcohol: The aldehyde group can be readily reduced to a primary alcohol, yielding 3-chloro-2,2-dimethyl-1-propanol.[1] This is typically achieved with standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[1]

-

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), will convert the aldehyde to the corresponding carboxylic acid, 3-chloro-2,2-dimethylpropanoic acid.[1]

-

Spontaneous Trimerization: A highly characteristic property of this aldehyde is its tendency to spontaneously trimerize.[1] It forms a stable crystalline solid, 2,4,6-tris(1-chloro-2,2-dimethylpropyl)-1,3,5-trioxane.[1] This cyclic trimer is often the form in which the compound is isolated after synthesis, as it is more stable than the monomeric aldehyde.[1] This phenomenon is driven by the release of ring strain and the formation of a thermodynamically stable six-membered ring.

Synthesis and Experimental Protocols

The synthesis of 3-Chloro-2,2-dimethylpropanal is most commonly achieved through the controlled oxidation of its corresponding primary alcohol.

Synthetic Pathway via Oxidation

The oxidation of 3-chloro-2,2-dimethyl-1-propanol is a reliable method for preparing the target aldehyde. Reagents like pyridinium chlorochromate (PCC) are suitable for this transformation as they are known to oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

Caption: General workflow for the synthesis of 3-Chloro-2,2-dimethylpropanal.

Protocol: Reduction of 3-Chloro-2,2-dimethylpropanal

This protocol provides a step-by-step method for the reduction of the aldehyde to 3-chloro-2,2-dimethyl-1-propanol, a common follow-up reaction in a synthetic sequence.

Materials:

-

3-Chloro-2,2-dimethylpropanal

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2,2-dimethylpropanal in anhydrous methanol (approx. 10 mL per 1 g of aldehyde).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. Causality: This exothermic reaction is cooled to prevent side reactions and ensure controlled reduction.

-

Addition of Reductant: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Rationale: Portion-wise addition is critical to control the rate of reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize excess NaBH₄ and decompose borate esters. Self-Validation: The cessation of gas evolution upon acidification indicates the complete quenching of the unreacted hydride reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-2,2-dimethyl-1-propanol. The product can be further purified by distillation if necessary.

Safety and Handling

As a reactive chemical, 3-Chloro-2,2-dimethylpropanal must be handled with appropriate precautions.

-

GHS Hazard Classification: The compound is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[5]

References

-

3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235 . PubChem. [Link]

-

3-chloro-2,2-dimethylpropanal(CAS# 13401-57-5) . angenechemical.com. [Link]

-

Safety Data Sheet . Aaron Chemicals. [Link]

-

3-Chloro-2,2-dimethyl-1-propanol | C5H11ClO | MD Topology | NMR | X-Ray . ATB. [Link]

Sources

- 1. 3-Chloro-2,2-dimethylpropanal | 13401-57-5 | Benchchem [benchchem.com]

- 2. CAS 13401-57-5: Propanal, 3-chloro-2,2-dimethyl- [cymitquimica.com]

- 3. 3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenesci.com [angenesci.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

Spectroscopic Characterization of 3-Chloro-2,2-dimethylpropanal: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-2,2-dimethylpropanal, a molecule of interest in synthetic chemistry. In the absence of publicly available experimental spectra, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into the expected spectral features, aiding in the identification and characterization of this and similar α-chloro aldehydes.

Introduction

3-Chloro-2,2-dimethylpropanal is a halogenated aldehyde whose structural features—a sterically hindered aldehyde, a quaternary carbon, and a primary alkyl chloride—make its spectroscopic analysis a compelling case study. The strategic placement of these functional groups is expected to give rise to a unique and informative spectral signature. Understanding these spectroscopic properties is crucial for reaction monitoring, quality control, and the elucidation of reaction mechanisms involving this compound. This guide will provide a detailed, predictive interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-Chloro-2,2-dimethylpropanal forms the basis for all spectroscopic predictions. The key structural elements are an aldehyde group, a quaternary carbon at the C2 position, two methyl groups attached to C2, and a chloromethyl group at C3.

Caption: Molecular structure of 3-Chloro-2,2-dimethylpropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift principles, the following ¹H and ¹³C NMR spectra are predicted for 3-Chloro-2,2-dimethylpropanal.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.5 - 10.0 | Singlet (s) | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, placing it in the characteristic downfield region for aldehydes.[1][2] |

| ~3.6 | Singlet (s) | 2H | Methylene protons (-CH₂Cl) | These protons are on a carbon adjacent to an electronegative chlorine atom, which deshields them, shifting their signal downfield. |

| ~1.2 | Singlet (s) | 6H | Methyl protons (-(CH₃)₂) | The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and are relatively shielded, resulting in a signal in the typical alkyl region. |

Expertise & Experience Insight: The absence of any adjacent protons for all three types of hydrogens leads to the prediction of three singlets. This simple splitting pattern is a direct consequence of the quaternary carbon at the C2 position, which isolates the proton environments from each other.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 195 - 205 | Carbonyl carbon (-CHO) | The carbonyl carbon of an aldehyde is significantly deshielded and appears at a very low field.[3][4] |

| ~50 | Chloromethyl carbon (-CH₂Cl) | The electronegative chlorine atom deshields the attached carbon, shifting its resonance downfield compared to a standard alkyl carbon. |

| ~45 | Quaternary carbon (-C(CH₃)₂) | Quaternary carbons are typically less intense than protonated carbons and appear in the aliphatic region. |

| ~25 | Methyl carbons (-(CH₃)₂) | The two equivalent methyl carbons are in a shielded environment and will appear in the upfield alkyl region. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of 3-Chloro-2,2-dimethylpropanal would be characterized by the following key absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 2950 - 2850 | C-H stretch (alkyl) | Strong | Characteristic of the C-H bonds in the methyl and methylene groups. |

| 2850 - 2820 & 2750 - 2720 | C-H stretch (aldehyde) | Medium, two bands | The presence of two distinct C-H stretching bands for the aldehyde proton is a hallmark of aldehydes.[3][5][6] |

| 1740 - 1720 | C=O stretch (aldehyde) | Strong, sharp | This strong absorption is characteristic of the carbonyl group in a saturated aliphatic aldehyde.[6][7][8] |

| ~1470 & ~1370 | C-H bend (alkyl) | Medium | Bending vibrations of the methyl and methylene groups. |

| 800 - 600 | C-Cl stretch | Medium to Strong | The C-Cl stretching vibration typically appears in the fingerprint region. |

Trustworthiness Note: The combination of a strong C=O stretch around 1730 cm⁻¹ and the two characteristic aldehyde C-H stretches above 2700 cm⁻¹ would provide strong evidence for the presence of the aldehyde functional group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 3-Chloro-2,2-dimethylpropanal is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments.

Molecular Ion: The molecular weight of 3-Chloro-2,2-dimethylpropanal (C₅H₉ClO) is 120.58 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 120 and an M+2 peak at m/z 122 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[9]

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for 3-Chloro-2,2-dimethylpropanal.

Table of Predicted Fragments:

| m/z | Proposed Fragment | Rationale for Formation |

| 120/122 | [C₅H₉ClO]⁺˙ | Molecular ion |

| 85 | [C₅H₉O]⁺ | Loss of a chlorine radical (α-cleavage). |

| 57 | [C₄H₉]⁺ | Loss of the formyl radical (-CHO), a common fragmentation for aldehydes.[10][11][12] This t-butyl cation would be a very stable and likely abundant fragment. |

| 49/51 | [CH₂Cl]⁺ | Cleavage of the C-C bond between C2 and C3. The isotopic pattern confirms the presence of chlorine. |

| 29 | [CHO]⁺ | α-cleavage leading to the loss of the C₄H₉Cl radical.[12][13] |

Authoritative Grounding: The fragmentation of aldehydes is well-documented, with α-cleavage being a predominant pathway.[10][11][12] The stability of the resulting carbocations, such as the tertiary butyl cation (m/z 57), often dictates the most abundant peaks in the spectrum.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for a compound like 3-Chloro-2,2-dimethylpropanal.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A typical experiment might involve a 45° pulse angle, a 2-second relaxation delay, and a larger spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum. Identify the key absorption bands and their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

References

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]

-

LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Chem LibreTexts. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [Link]

-

University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

University of Colorado Boulder. (n.d.). IR: aldehydes. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Royal Society of Chemistry. (2013). Analysis of chlorinated hydrocarbons in gas phase using a portable membrane inlet mass spectrometer. Analytical Methods. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

NIST. (n.d.). 3-Chloro-2,2-dimethyl-1-propanol. NIST Chemistry WebBook. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

NIH. (2024). A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. [Link]

-

Chemistry with Caroline. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube. [Link]

-

ACS Publications. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

NIST. (n.d.). 3-Chloro-2,2-dimethyl-1-propanol. NIST Chemistry WebBook. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

-

PubChem. (n.d.). 3-Chloro-2,2-dimethylpropanal. [Link]

-

Automated Topology Builder. (n.d.). 3-Chloro-2,2-dimethyl-1-propanol. [Link]

-

SpectraBase. (n.d.). 3-Chloro-2,2-dimethylpropionic acid. [Link]

-

Journal of the American Chemical Society. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. [Link]

-

NIH. (n.d.). Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers. [Link]

-

NIST. (n.d.). Propanamide, 3-chloro-2,2-dimethyl-. NIST Chemistry WebBook. [Link]

-

ACS Publications. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters. [Link]

-

PubMed. (2014). Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones. [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. [Link]

-

NIST. (n.d.). 3-Chloro-2-methylpropionitrile. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Propanal, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2,2-dimethylpropane. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-chloro-2-methylpropane. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-2,2-dimethylpropanal from 3-Chloro-2,2-dimethyl-1-propanol

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 3-Chloro-2,2-dimethylpropanal, a valuable aldehyde intermediate, from its corresponding primary alcohol, 3-Chloro-2,2-dimethyl-1-propanol. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the critical aspects of this specific oxidation reaction. We will dissect the rationale behind selecting an appropriate oxidizing agent, with a primary focus on Pyridinium Chlorochromate (PCC) and a comparative analysis of alternative chromium-free methods like the Swern oxidation. The guide presents detailed, step-by-step protocols, mechanistic insights visualized through diagrams, and critical data for the characterization of both the starting material and the final product. All procedures are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The conversion of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, the reaction is often complicated by the potential for over-oxidation to the corresponding carboxylic acid. The synthesis of 3-Chloro-2,2-dimethylpropanal presents a unique challenge due to the neopentyl-like steric hindrance adjacent to the reactive hydroxyl group.

The target molecule, 3-Chloro-2,2-dimethylpropanal[1], is a functionalized aldehyde that can serve as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its precursor, 3-Chloro-2,2-dimethyl-1-propanol[2][][4], is a readily available starting material. This guide focuses on achieving a high-yield, selective oxidation while addressing the inherent challenges of the substrate.

Selecting the Optimal Oxidative Pathway

The success of this synthesis hinges on the choice of a mild oxidizing agent that can efficiently convert the primary alcohol to an aldehyde without affecting the alkyl chloride moiety or proceeding to the carboxylic acid.[5]

-

Pyridinium Chlorochromate (PCC): PCC is a well-established and reliable reagent for the oxidation of primary alcohols to aldehydes.[6][7][8] It is a milder variant of chromic acid and typically does not oxidize aldehydes further.[5][8] Its effectiveness in a non-aqueous solvent like dichloromethane (DCM) makes it particularly suitable for this transformation, and its use for this specific reaction is documented. The primary drawback of PCC is its chromium(VI) content, which necessitates careful handling and waste disposal.

-

Swern Oxidation: This chromium-free method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (TEA).[9][10][11] The Swern oxidation is known for its exceptionally mild conditions, wide functional group tolerance, and high yields, making it an excellent alternative to chromium-based reagents.[11][12] The main operational considerations are the strict requirement for low temperatures and the production of the malodorous byproduct, dimethyl sulfide (DMS).[9][10][13]

-

Hypervalent Iodine Reagents (IBX and DMP): Reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are also effective, metal-free options for this oxidation.[14][15] IBX is known for its selectivity but suffers from poor solubility in most common organic solvents, except for DMSO.[14][16] DMP, a derivative of IBX, offers improved solubility and allows reactions to proceed under mild conditions, often at room temperature.[15][17]

For the purposes of this guide, we will provide a detailed protocol for the well-documented PCC oxidation and a comparative protocol for the Swern oxidation as a robust, environmentally preferable alternative.

Detailed Experimental Protocols

Method 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is based on the established reactivity of PCC with primary alcohols. The use of an anhydrous solvent is critical to prevent the formation of a hydrate intermediate from the aldehyde product, which could be further oxidized.[6][8]

Protocol Summary Table:

| Parameter | Value | Justification |

| Starting Material | 3-Chloro-2,2-dimethyl-1-propanol | 1.0 eq |

| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | 1.5 eq |

| Adsorbent | Celite® or Silica Gel | Co-added with PCC |

| Solvent | Dichloromethane (DCM), anhydrous | Anhydrous, inert solvent |

| Temperature | Room Temperature (20-25 °C) | Mild conditions sufficient for PCC |

| Reaction Time | 2-4 hours | Monitor by TLC for completion |

Step-by-Step Procedure:

-

Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.5 eq) and an equal mass of Celite® or silica gel. Suspend this mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the starting alcohol.

-

Reactant Addition: Dissolve 3-Chloro-2,2-dimethyl-1-propanol (1.0 eq) in a minimal amount of anhydrous DCM and add it to the stirring PCC suspension in one portion.

-

Reaction: Allow the mixture to stir vigorously at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

-

Filtration: Filter the mixture through a short plug of silica gel, washing thoroughly with additional diethyl ether to ensure all product is collected. The filtrate should be clear and colorless.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude aldehyde may be pure enough for many applications. If further purification is required, vacuum distillation can be performed.

A critical note on the product: 3-Chloro-2,2-dimethylpropanal has a known tendency to spontaneously trimerize into a stable s-trioxane derivative. This should be considered during purification and characterization.

Method 2: Swern Oxidation (Chromium-Free Alternative)

This protocol requires strict adherence to low-temperature conditions to maintain the stability of the reactive intermediates.[13]

Protocol Summary Table:

| Parameter | Value | Justification |

| Reagent 1 | Oxalyl Chloride | 1.5 eq |

| Reagent 2 | Dimethyl Sulfoxide (DMSO) | 3.0 eq |

| Starting Material | 3-Chloro-2,2-dimethyl-1-propanol | 1.0 eq |

| Base | Triethylamine (TEA) | 5.0 eq |

| Solvent | Dichloromethane (DCM), anhydrous | Anhydrous, inert solvent |

| Temperature | -78 °C (Dry Ice/Acetone Bath) | Essential for intermediate stability |

| Reaction Time | ~1.5 hours total | Sequential additions and stirring |

Step-by-Step Procedure:

-

Activator Formation: In a dry, three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Add a solution of DMSO (3.0 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of 3-Chloro-2,2-dimethyl-1-propanol (1.0 eq) in anhydrous DCM dropwise, again maintaining a temperature below -60 °C. Stir for 30-45 minutes.

-

Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir for an additional 15 minutes at -78 °C.

-

Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.

-

Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude aldehyde can be purified by vacuum distillation.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

PCC Oxidation Mechanism

The oxidation proceeds via the formation of a chromate ester, followed by an E2-like elimination.[8]

Caption: PCC Oxidation Mechanism via a Chromate Ester intermediate.

Swern Oxidation Mechanism

The Swern oxidation involves the formation of a highly reactive chloro(dimethyl)sulfonium species which is then attacked by the alcohol.[9][10]

Caption: Swern Oxidation Mechanism involving a key Sulfur Ylide intermediate.

General Experimental Workflow

Caption: Generalized workflow for the synthesis and purification process.

Material Characterization

Accurate characterization of both the starting material and the product is essential for verifying the success of the synthesis.

| Compound | 3-Chloro-2,2-dimethyl-1-propanol | 3-Chloro-2,2-dimethylpropanal |

| CAS Number | 13401-56-4[2] | 13401-57-5[1] |

| Molecular Formula | C₅H₁₁ClO[2][4] | C₅H₉ClO[1] |

| Molecular Weight | 122.59 g/mol [2][] | 120.58 g/mol [1] |

| Appearance | White crystalline solid | Combustible liquid[1] |

| Melting Point | 34-36 °C[] | N/A |

| Boiling Point | 163.5 °C @ 760 mmHg[] | N/A |

| Key ¹H NMR Signal | ~3.5 ppm (s, 2H, -CH₂OH) | ~9.5 ppm (s, 1H, -CHO) |

| Key IR Absorption | ~3300 cm⁻¹ (broad, O-H stretch) | ~1730 cm⁻¹ (strong, C=O stretch) |

Safety and Reagent Handling

Chemical synthesis requires strict adherence to safety protocols. All operations should be performed in a certified chemical fume hood.

-

Pyridinium Chlorochromate (PCC): A toxic and carcinogenic chromium(VI) compound. Avoid inhalation of dust and skin contact.

-

Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water and other protic sources, releasing toxic gas. Handle with extreme care.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and use in a well-ventilated area.

-

Dimethyl Sulfide (DMS): A volatile byproduct of the Swern oxidation with an extremely unpleasant and pervasive odor. The reaction work-up should be designed to contain and neutralize this compound (e.g., by rinsing glassware with bleach).[9]

Conclusion

The synthesis of 3-Chloro-2,2-dimethylpropanal from its primary alcohol precursor is a readily achievable transformation provided that a suitable mild oxidizing agent is employed. Pyridinium chlorochromate offers a direct and documented route, while the Swern oxidation presents a robust and environmentally more benign alternative, albeit with more stringent temperature requirements. Careful execution of the described protocols, coupled with an understanding of the underlying mechanisms and potential product instability (trimerization), will enable researchers to successfully produce this valuable chemical intermediate for further synthetic applications.

References

-

Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. [Link]

-

The Role of PCC in Oxidizing Primary Alcohols. (2025). Oreate AI Blog. [Link]

-

Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. [Link]

-

PCC Oxidation Mechanism. Chemistry Steps. [Link]

-

Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. [Link]

-

3-Chloro-2,2-dimethylpropanal. PubChem. [Link]

-

AN INSIGHT IN TO GENERAL FEATURES OF IBX (2-IODOXYBENZOIC ACID). TSI Journals. [Link]

-

2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Resonance. [Link]

-

IBX, 2-Iodoxybenzoic acid. Organic Chemistry Portal. [Link]

-

IBX-mediated oxidation of primary alcohols and aldehydes to form carboxylic acids. PubMed. [Link]

-

Alcohols to Aldehydes, Part 4: Oxidations with IBX and other 2-Iodobenzoic Acid Derivatives. YouTube. [Link]

-

Swern oxidation. Wikipedia. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

3-Chloro-2,2-dimethyl-1-propanol. NIST WebBook. [Link]

-

Swern Oxidation. Organic Chemistry Portal. [Link]

-

Swern Oxidation. J&K Scientific LLC. [Link]

-

3-CHLORO-2,2-DIMETHYL-1-PROPANOL. gsrs. [Link]

-

17.7 Oxidation of Alcohols. Chemistry LibreTexts. [Link]

Sources

- 1. 3-Chloro-2,2-dimethylpropanal | C5H9ClO | CID 11126235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2,2-dimethyl-1-propanol [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Role of PCC in Oxidizing Primary Alcohols - Oreate AI Blog [oreateai.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. tsijournals.com [tsijournals.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Isomers of C5H9ClO: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of the isomers of the chemical formula C5H9ClO, designed for researchers, scientists, and professionals in drug development. It delves into the nomenclature, synthesis, physicochemical properties, reactivity, and applications of the primary isomeric classes: acyl chlorides, chlorinated aldehydes, and chlorinated ketones. The content is structured to offer not just procedural steps but also the underlying scientific principles and practical insights essential for laboratory and industrial applications.

Unveiling the Isomeric Landscape of C5H9ClO

The molecular formula C5H9ClO represents a variety of constitutional isomers, each exhibiting distinct chemical and physical properties.[1] These isomers can be broadly categorized into three main functional groups:

-

Acyl Chlorides: These are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. The most prominent isomers include:

-

Pentanoyl Chloride (Valeryl Chloride): A straight-chain acyl chloride.[2]

-

2-Methylbutanoyl Chloride: A branched-chain isomer.

-

3-Methylbutanoyl Chloride (Isovaleryl Chloride): Another branched-chain isomer.

-

2,2-Dimethylpropanoyl Chloride (Pivaloyl Chloride/Trimethylacetyl chloride): A sterically hindered branched-chain isomer.

-

-

Chlorinated Aldehydes: These are aldehydes containing a chlorine atom at various positions along the carbon chain. Examples include:

-

Chlorinated Ketones: These are ketones with a chlorine atom, which can be either acyclic or cyclic. Notable examples are:

-

2-Chlorocyclopentanone: A cyclic α-chloroketone.[5]

-

5-Chloro-2-pentanone: An acyclic ketone with chlorine on the terminal methyl group.

-

3-Chloro-3-methyl-2-butanone: A tertiary alkyl chloride.

-

The structural diversity among these isomers leads to significant differences in their reactivity, stability, and utility in organic synthesis.[6][7]

Synthesis of C5H9ClO Isomers: A Methodological Overview

The synthetic routes to C5H9ClO isomers are dictated by the desired functional group. The following sections detail established protocols for the preparation of acyl chlorides, chlorinated aldehydes, and chlorinated ketones.

Synthesis of Acyl Chlorides

The most common method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[2] Thionyl chloride (SOCl₂) is widely used due to the convenient removal of gaseous byproducts (SO₂ and HCl).[2]

Experimental Protocol: Synthesis of Pentanoyl Chloride from Pentanoic Acid

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 1 mole of pentanoic acid to the flask.

-

Reaction: Slowly add 1.2 moles of thionyl chloride to the pentanoic acid through the dropping funnel. The reaction is exothermic and will generate HCl and SO₂ gas.

-

Reflux: Once the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Purification: After cooling, the excess thionyl chloride can be removed by distillation. The resulting pentanoyl chloride is then purified by fractional distillation.

A similar procedure can be applied for the synthesis of other acyl chloride isomers, such as pivaloyl chloride from pivalic acid.

Synthesis of Chlorinated Aldehydes and Ketones

Chlorinated aldehydes and ketones are typically prepared through the chlorination of the parent carbonyl compound. The regioselectivity of the chlorination depends on the reaction conditions (acidic or basic catalysis).[8]

Experimental Protocol: α-Chlorination of Cyclopentanone to Yield 2-Chlorocyclopentanone

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyclopentanone in a suitable solvent such as acetic acid.

-

Chlorination: Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the stirred solution while maintaining the temperature below 30°C.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a dilute base to remove acidic impurities, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude 2-chlorocyclopentanone is then purified by vacuum distillation.[9]

Synthesis of 5-Chloropentanal

A common route for the synthesis of 5-chloropentanal involves the reduction of a corresponding ester, such as methyl 5-chlorovalerate, using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[10]

Experimental Protocol: Reduction of Methyl 5-chlorovalerate to 5-Chloropentanal [10]

-

Preparation: Dissolve methyl 5-chlorovalerate in an anhydrous solvent like toluene and cool the solution to -78°C under an inert atmosphere.

-

Reduction: Slowly add a solution of DIBAL-H in toluene dropwise to the cooled ester solution.

-

Stirring: After the addition is complete, stir the reaction mixture at -78°C for several hours.

-

Quenching: Quench the reaction by the slow addition of an acidic solution (e.g., 6N HCl).

-

Extraction and Purification: Allow the mixture to warm to room temperature, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-chloropentanal.

Physicochemical Properties of C5H9ClO Isomers

The physical properties of C5H9ClO isomers vary significantly with their molecular structure. A comparative summary of key properties for representative isomers is presented in the table below.

| Property | Pentanoyl Chloride | Pivaloyl Chloride | 2-Chlorocyclopentanone | 5-Chloropentanal |

| Molecular Weight ( g/mol ) | 120.58 | 120.58 | 118.56 | 120.58 |

| Boiling Point (°C) | 127-128 | 105-106 | 75-77 (at 15 mmHg) | 172 |

| Density (g/mL) | 1.016 | 0.985 | 1.187 | 1.006 |

| Flash Point (°C) | 32 | 19 | 68 | 67 |

| Solubility | Decomposes in water, soluble in ether | Decomposes in water, soluble in ether | Soluble in water | - |

Data compiled from various sources.[2][5][11]

Spectroscopic data is crucial for the identification and characterization of these isomers. For instance, the IR spectrum of an acyl chloride will show a strong C=O stretching absorption around 1800 cm⁻¹, while for a ketone, this band appears around 1715 cm⁻¹. The ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms. Spectroscopic data for 2-chlorocyclopentanone is available in public databases.[5][12][13][14] A conformational analysis of 2-halocyclopentanones has been conducted using NMR and IR spectroscopy, revealing the presence of pseudo-equatorial and pseudo-axial conformers.[15]

Chemical Reactivity and Key Reactions

The reactivity of C5H9ClO isomers is largely governed by their functional group.

Acyl Chlorides: Versatile Acylating Agents

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution. They are key intermediates for the synthesis of esters, amides, and anhydrides.[2]

Friedel-Crafts Acylation: A classic and powerful reaction for forming carbon-carbon bonds, Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16] This reaction is widely used to synthesize aryl ketones.[16]

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.[17][18]

Caption: Mechanism of Friedel-Crafts Acylation using Pentanoyl Chloride.

Chlorinated Aldehydes and Ketones: Reactivity at the Carbonyl and α-Carbon

Chlorinated aldehydes and ketones exhibit reactivity at both the carbonyl group and the carbon atom bearing the chlorine. They can undergo nucleophilic addition at the carbonyl carbon and nucleophilic substitution at the chlorinated carbon. α-Chloroketones are valuable synthetic intermediates.[9] The presence of the electron-withdrawing chlorine atom can influence the acidity of the α-protons.[8]

Applications in Research and Industry

The isomers of C5H9ClO are valuable building blocks in various sectors, particularly in the pharmaceutical and agrochemical industries.

-

Pentanoyl Chloride (Valeryl Chloride): Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][19] It is a key reagent in the production of certain liquid crystals.[2]

-

Pivaloyl Chloride: Due to the steric hindrance provided by the t-butyl group, pivaloyl chloride is often used as a protective group for alcohols and amines. It is a crucial intermediate in the synthesis of various pharmaceuticals, including ampicillin, amoxicillin, and cephalexin, as well as in the production of the herbicide Clomazone.[11][20] It also finds use in the manufacturing of specialty chemicals like dyes and polymers.[21]

-

5-Chlorovaleryl Chloride: An important intermediate in the synthesis of pharmaceuticals.[22]

-

Chlorinated Aldehydes and Ketones: These compounds serve as versatile intermediates in organic synthesis. For example, they can be used to introduce functionalized five-carbon chains into larger molecules. Saturated carbonyl compounds generally react slowly with chlorine, while α,β-unsaturated carbonyls react more readily.[23]

Safety and Handling

The isomers of C5H9ClO present various hazards and must be handled with appropriate safety precautions.

-

Acyl Chlorides (Pentanoyl Chloride, Pivaloyl Chloride): These are flammable, corrosive, and moisture-sensitive liquids.[2][24] They react violently with water, releasing corrosive HCl gas. They cause severe skin burns and eye damage and are toxic if inhaled.[24] Handling should be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[24][25]

-

Chlorinated Aldehydes (5-Chloropentanal): These can be harmful if swallowed and cause skin and eye irritation.[4] May cause respiratory irritation.[4]

-

General Handling for Isomers: Due to the potential for a mixture of isomers to have varying properties, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound being used.[26][27][28] Proper storage in a cool, dry, and well-ventilated area away from incompatible materials is essential.[19]

Caption: General Experimental Workflow for the Synthesis of C5H9ClO Isomers.

Conclusion

The isomers of C5H9ClO represent a diverse group of chemical compounds with significant utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of their distinct properties, synthesis, and reactivity is paramount for their effective and safe application in research and industrial settings. This guide has provided a foundational overview to aid scientists and researchers in navigating the complexities and harnessing the potential of these valuable chemical intermediates.

References

-

Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. [Link]

-

askIITians. (2013, October 12). what happens when ketones react with chlorine. [Link]

-

Grokipedia. (n.d.). Pentanoyl chloride. [Link]

-

Bromchem Laboratories. (n.d.). Pivaloyl Chloride. [Link]

-

Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. (n.d.). PMC - NIH. [Link]

-

Chlorination of Ketones with N-Chlorosaccharin. (n.d.). [Link]

-

Triown Chemie. (n.d.). pivaloyl chloride. [Link]

-

PubChem. (n.d.). 2-Chlorocyclopentanone. [Link]

-

LuBon Industry Co.,Ltd. (n.d.). Pivaloyl Chloride. [Link]

-

SpectraBase. (n.d.). 2-Chlorocyclopentanone. [Link]

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

- Google Patents. (n.d.).

-

Doc Brown's Advanced Organic Chemistry Notes. (n.d.). 35 constitutional isomers of molecular formula C5H9Cl...[Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. [Link]

-

ResearchGate. (2025, August 5). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. [Link]

-

SpectraBase. (n.d.). 2-Chlorocyclopentanone - Optional[MS (GC)] - Spectrum. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-azidopentanoyl chloride. [Link]

-

SpectraBase. (n.d.). 2-Chlorocyclopentanone - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. (n.d.). 5-Chloropentanal. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride. [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Doc Brown's Advanced Organic Chemistry Notes. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl...[Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

YouTube. (2013, December 3). Isomers of Chloropentanes 001. [Link]

-

FasterCapital. (n.d.). Applications Of Isomers In Industry. [Link]

-

Study Rocket. (n.d.). Types, Structures, Reactions, Uses and Properties of Isomers – Level 3 Applied Science BTEC Revision. [Link]

-

Scribd. (n.d.). Organic Chemistry Short Notes. [Link]

-

PubChem. (n.d.). cis-2-Chloro-cyclopentanol. [Link]

-

24.2 Isomers of Organic Compounds. (n.d.). [Link]

-

Chegg.com. (2014, January 24). Solved These five spectra were recorded from different...[Link]

-

Chemistry LibreTexts. (2022, October 4). 7.8: Comparing Properties of Isomers. [Link]

-

Isomers and Isomerism. (n.d.). [Link]

-

PubChem. (n.d.). 3-Chloropentanal. [Link]

Sources

- 1. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F structural formula skeletal formula R/S optical stereoisomers, chain and positional isomers, 11 distinct isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 2. grokipedia.com [grokipedia.com]

- 3. 3-Chloropentanal | C5H9ClO | CID 19893109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloropentanal | C5H9ClO | CID 643048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chlorocyclopentanone | C5H7ClO | CID 12751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fastercapital.com [fastercapital.com]

- 7. studyrocket.co.uk [studyrocket.co.uk]

- 8. what happens when ketones react with chlorine - askIITians [askiitians.com]

- 9. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 10. 5-chloropentanal synthesis - chemicalbook [chemicalbook.com]

- 11. Pivaloyl Chloride - manufacturer:LuBon Industry Co.,Ltd. [trimethylacetylchloride.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]